molecular formula C16H19N3O3S B2766197 N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 875108-77-3

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2766197
CAS No.: 875108-77-3
M. Wt: 333.41
InChI Key: ZSKLXEFUYZETFS-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide is a small-molecule compound characterized by a pyridine-3-carboxamide core linked to a phenyl ring substituted with a tert-butylsulfamoyl group at the para position. Its molecular formula is C₂₂H₂₇N₃O₄S, with a molecular weight of 429.53 g/mol .

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-16(2,3)19-23(21,22)14-8-6-13(7-9-14)18-15(20)12-5-4-10-17-11-12/h4-11,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKLXEFUYZETFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with pyridine-3-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylpyridine derivatives.

Scientific Research Applications

Chemistry: Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, enabling the development of more complex chemical entities. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it valuable for synthesizing derivatives with tailored properties .

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent .
  • Anticancer Activity : In vitro studies have shown that it effectively inhibits kinase activity linked to tumor growth. Molecular docking studies further support these findings by demonstrating favorable interactions with target proteins associated with cancer progression .

Medicinal Applications

The compound is being explored for its therapeutic potential in drug discovery:

  • Kinase Inhibition : It has been investigated as a potential inhibitor of specific kinases involved in cancer pathways, with results showing significant efficacy in reducing tumor growth in animal models .
  • Inflammatory Diseases : Given its structural properties, there is ongoing research into its use in treating inflammatory conditions by modulating cytokine release pathways .

In Vitro Studies

A series of assays demonstrated that this compound effectively inhibits specific kinase activities associated with tumor growth. These findings were corroborated by molecular docking studies that highlighted favorable interactions between the compound and target proteins involved in cell proliferation and survival .

Animal Models

In vivo studies utilizing chick chorioallantoic membrane assays revealed that this compound significantly reduces angiogenesis and tumor growth, suggesting its potential for further development in clinical settings. These results indicate that this compound could be a candidate for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural analogs differ in substituents on the phenyl ring and pyridine core, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Phenyl Substituent Pyridine Substituent Molecular Weight (g/mol) Notable Biological Activity
N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide 4-(tert-butylsulfamoyl) None 429.53 Not explicitly stated
N-[4-(Benzyloxy)phenyl]nicotinamide 4-benzyloxy None 304.35 Unspecified (structural analog)
Asciminib (N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidinyl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide) 4-chlorodifluoromethoxy 5-pyrazolyl, 6-hydroxypyrrolidinyl 486.30 (HCl salt) Anticancer (CHMP-approved for leukemia)
N-(2-Aminoethyl)-2-chloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}pyridine-3-carboxamide (Compound 67) 4-[(4-chlorophenyl)methoxy] 2-chloro ~550 (estimated) Trypanosoma brucei inhibitor
N-[4-(1-adamantyl)phenyl]pyridine-3-carboxamide hydrochloride 4-adamantyl None 376.91 (base) Unspecified (adamantyl enhances lipophilicity)

Key Differences and Implications

Substituent Effects on Pharmacokinetics
  • Tert-butylsulfamoyl vs. This may enhance metabolic stability and solubility in aqueous environments .
  • Chlorodifluoromethoxy in Asciminib () : The chlorodifluoromethoxy group increases molecular weight and electronegativity, likely contributing to asciminib’s efficacy in targeting F-ATP synthase in cancer cells .
  • Adamantyl Group () : The adamantyl substituent significantly enhances lipophilicity and membrane permeability, a feature exploited in central nervous system (CNS)-targeting drugs .

Biological Activity

N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H19N3O3S
  • Molecular Weight : 333.41 g/mol
  • CAS Number : 875108-77-3

The compound features a pyridine ring with a carboxamide group and a tert-butylsulfamoyl substituent, which contributes to its unique biological properties.

This compound operates primarily through the inhibition of specific kinases. By binding to the active sites of these enzymes, the compound disrupts critical signaling pathways involved in cell proliferation and survival, making it a candidate for anticancer therapy. The interaction with these kinases can lead to the modulation of various cellular processes, including:

  • Cell Cycle Regulation : Inhibition of kinase activity can result in cell cycle arrest, particularly at the G2/M phase.
  • Cytoskeletal Disruption : The compound may bind to β-tubulin, affecting microtubule dynamics and leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity on three human cancer cell lines: HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in the following table:

CompoundCell LineIC50 (µM)
This compoundHT-290.5
This compoundM210.6
This compoundMCF70.7

The IC50 values indicate that the compound effectively inhibits cell growth at low concentrations, demonstrating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibits kinase activity associated with tumor growth. These findings were corroborated by molecular docking studies that highlighted favorable interactions between the compound and target proteins .
  • Animal Models : In vivo studies using chick chorioallantoic membrane assays showed that this compound significantly reduced angiogenesis and tumor growth, suggesting its potential for further development in clinical settings .

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